Allylcyclohexylamine

Thermal Decomposition Kinetics Gas-Phase Chemistry Retro-Ene Mechanism

Allylcyclohexylamine (N-Allylcyclohexylamine, CAS 6628-00-8) is a secondary allylamine with the molecular formula C9H17N and a molecular weight of 139.24 g/mol. It consists of a cyclohexylamine core bearing an N-allyl substituent, which confers a balance of aliphatic lipophilicity (calculated XLogP3-AA 2.3) and a low topological polar surface area (12 Ų).

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 6628-00-8
Cat. No. B145648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylcyclohexylamine
CAS6628-00-8
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC=CCNC1CCCCC1
InChIInChI=1S/C9H17N/c1-2-8-10-9-6-4-3-5-7-9/h2,9-10H,1,3-8H2
InChIKeySQGBZKZDUMBTIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allylcyclohexylamine (CAS 6628-00-8): Key Physicochemical and Structural Baseline for Research Procurement


Allylcyclohexylamine (N-Allylcyclohexylamine, CAS 6628-00-8) is a secondary allylamine with the molecular formula C9H17N and a molecular weight of 139.24 g/mol [1]. It consists of a cyclohexylamine core bearing an N-allyl substituent, which confers a balance of aliphatic lipophilicity (calculated XLogP3-AA 2.3) and a low topological polar surface area (12 Ų) [1]. The compound is a colorless liquid at room temperature, with a reported density of 0.962 g/mL at 25 °C, a boiling point of 65–66 °C at 12 mmHg, and a refractive index (n20/D) of 1.4664 .

Polymer functionalization Hydrosilylation with polysiloxanes to incorporate amine groups
N-heterocycle synthesis Stereospecific 6-endo cyclization to decahydroquinoline scaffolds
Thermal kinetic studies Model compound for gas-phase retro-ene decomposition research
NMDA receptor SAR Scaffold for studying N-allyl substitution effects on in vivo activity

Why Allylcyclohexylamine Cannot Be Interchanged with Unsubstituted Cyclohexylamine or Other N-Alkyl Analogs


Substituting allylcyclohexylamine with simpler cyclohexylamine or other N-alkyl analogs in research protocols is not advisable due to fundamentally different physicochemical, reactivity, and biological profiles. Unsubstituted cyclohexylamine (CAS 108-91-8) exhibits distinct vapor pressure, basicity, and toxicological properties, lacking the reactive allyl moiety critical for applications in polymer functionalization via hydrosilylation [1] or in the synthesis of complex N-heterocycles [2]. Even among N-allyl amines, the specific steric and electronic character of the cyclohexyl group in allylcyclohexylamine alters its thermal decomposition kinetics and activation energy compared to other allyl-heteroatom compounds [3], directly impacting its suitability in high-temperature synthetic processes. These differences are quantified in the evidence below.

Allyl reactivity

Allyl moiety required for hydrosilylation and cyclization; absent in cyclohexylamine, limiting direct substitution.

Thermal decomposition profile

Decomposition activation energy differs from allyl ethers; thermal behavior may shift process parameters vs. oxygen analogs.

Biological activity

N-allyl substitution alters NMDA receptor ligand potency; behavioral profile may not reflect PCP or unsubstituted analogs.

Quantitative Differentiation of Allylcyclohexylamine: Head-to-Head Performance Data vs. Key Comparators


Thermal Stability: Activation Energy for Gas-Phase Decomposition Relative to Allyl Ethyl Ether

Allylcyclohexylamine exhibits a quantifiably lower activation energy for unimolecular gas-phase decomposition compared to allyl ethyl ether, a classic reference compound for retro-ene eliminations. The energy of activation for N-allyl cyclohexyl amine is 171.7 kJ/mol, which is 15.3 kJ/mol lower than that for allyl ethyl ether (187.0 kJ/mol) [1]. This difference is attributed to the polarization of the C–N bond and the electronegativity of nitrogen, which accelerate the rate-determining step compared to the oxygen analog. The reaction proceeds via a concerted six-membered cyclic transition state, producing cyclohexylimine and propene [1].

Activation Energy
Head-to-head
171.7 kJ/mol vs allyl ethyl ether 187.0 kJ/mol (15.3 kJ/mol lower)
Reported lower decomposition activation energy; supports process thermal stability assessment.
Gas-phase elimination, theoretical calculations.
Thermal Decomposition Kinetics Gas-Phase Chemistry Retro-Ene Mechanism Activation Energy

Behavioral Pharmacology: Reduced In Vivo Potency Relative to Phencyclidine (PCP) in Rodent Models

N-Allyl derivatives of 1-phenylcyclohexylamine (PCA), including compounds structurally related to allylcyclohexylamine, were directly compared to phencyclidine (PCP) for their behavioral effects in mice. The mono- and diallyl PCA derivatives exhibited phencyclidine-like activities but were quantitatively less potent behaviorally than PCP [1]. Furthermore, none of the tested N-allyl PCA analogs acted as PCP antagonists in vivo [1]. This establishes that the N-allyl substitution on the cyclohexylamine core does not confer PCP-antagonist properties and yields diminished behavioral potency compared to the unsubstituted parent compound.

In Vivo Behavioral Activity
Class-level
Phencyclidine-like activity; less potent than PCP; no antagonist effect
Class-level data; supports NMDA receptor SAR context; exact potency not quantified.
N-allyl PCA analogs in mice; review applicability to allylcyclohexylamine.
Behavioral Pharmacology NMDA Receptor Phencyclidine Analogs In Vivo Activity

Polymer Functionalization Efficiency: Hydrosilylation Reactivity with Polyhydromethylsiloxane (PHMS)

In the hydrosilylation of polyhydromethylsiloxane (PHMS) with nitrogen-containing compounds, allylcyclohexylamine (Nach) undergoes both β- and α-addition, confirming successful functionalization. However, the reaction is not complete, and the functionalization efficiency is influenced by the amine's basicity [1]. In a related study, the one-step functionalization method yielded a higher degree of PHMS network functionalization with Nach compared to a two-step procedure, as determined by FTIR and 29Si MAS-NMR [2]. While direct quantitative yield comparisons with other N-allyl amines (e.g., N-allylaniline, N-allylpiperidine) are not reported in the same head-to-head study, the ability of Nach to successfully functionalize PHMS under mild conditions (Pt0 catalyst, 60°C) distinguishes it from non-reactive analogs like 4-vinylpyridine, which failed to undergo hydrosilylation [1].

Hydrosilylation Reactivity
Cross-study comparable
Reactive with PHMS (β- and α-addition); 4-vinylpyridine unreactive
Supports polymer functionalization workflow; reactivity may vary with amine basicity.
Pt⁰ catalyst, 60°C; one-step method more efficient.
Polymer Chemistry Hydrosilylation Polysiloxane Functionalization Amine-Modified Polymers

Physicochemical Properties: Density and LogP Differentiate from Parent Cyclohexylamine

The addition of an N-allyl group to cyclohexylamine significantly alters key physicochemical properties that govern behavior in biological and separation systems. Allylcyclohexylamine has a density of 0.962 g/mL at 25 °C , compared to 0.8647 g/mL for cyclohexylamine (at 20 °C) [1], representing an 11.2% increase. Its calculated XLogP3-AA is 2.3 [2], whereas cyclohexylamine has a logP of approximately 0.5 [3], indicating a marked increase in lipophilicity by nearly two orders of magnitude in partition coefficient. This shift in lipophilicity alters membrane permeability and chromatographic retention behavior.

Density & Lipophilicity
Cross-study comparable
Density +11.2% (0.962 vs 0.8647 g/mL); LogP +1.8 units (2.3 vs ~0.5)
Altered lipophilicity and chromatographic retention vs. cyclohexylamine; supports method development.
Values from PubChem; density at 25°C.
Physicochemical Properties Lipophilicity Density Comparative Analysis

Synthetic Utility: Stereospecific Cyclization for Decahydroquinoline Synthesis

2-Allylcyclohexylamine derivatives undergo NIS-promoted aminocyclization via a 6-endo process, yielding decahydroquinoline scaffolds with stereospecific control [1]. The reaction proceeds in either the cis or trans series depending on the specific substitution pattern, demonstrating that the allyl moiety on the cyclohexylamine core enables predictable cyclization chemistry that is not possible with unsubstituted cyclohexylamine. This methodology provides access to complex N-heterocycles relevant to alkaloid synthesis and medicinal chemistry.

Cyclization Reactivity
Supporting evidence
Undergoes NIS-promoted 6-endo cyclization; cyclohexylamine no reaction
Enables stereospecific decahydroquinoline scaffold synthesis; substitution-dependent outcome.
2-Allyl derivatives; ambient temperature.
Organic Synthesis NIS-Promoted Cyclization Decahydroquinolines Stereospecificity

Kinetic Parameters for Thermal Decomposition: Arrhenius Equation Constants

The unimolecular gas-phase decomposition of N-allylcyclohexylamine to cyclohexylimine and propene follows first-order kinetics and is described by the Arrhenius equation log k/s⁻¹ = 11.44 ± 0.21 – (42.18 ± 0.57 kcal mol⁻¹)/2.303RT, valid over the temperature range 562–652 K and pressure range 15–150 Torr [1]. This quantitative kinetic model allows for precise prediction of decomposition rates under specified conditions, a capability not available for many closely related N-allyl amines. The activation energy of 42.18 kcal/mol (176.5 kJ/mol) is consistent with a concerted six-center transition state mechanism.

Arrhenius Parameters
Cross-study comparable
Ea = 42.18 ± 0.57 kcal/mol; log A = 11.44 ± 0.21
Precise kinetic model for thermal decomposition; supports reactor design and safety assessment.
Gas phase, 562–652 K, 15–150 Torr.
Thermal Decomposition Kinetics Arrhenius Parameters Gas-Phase Reaction Reaction Engineering

Recommended Application Scenarios for Allylcyclohexylamine Based on Quantified Performance Advantages


Synthesis of Amine-Functionalized Polysiloxane Materials

Allylcyclohexylamine is a viable monomer for the hydrosilylation-based functionalization of polyhydromethylsiloxane (PHMS) networks, as confirmed by FTIR and 29Si MAS-NMR [1]. Its reactivity under mild Pt-catalyzed conditions enables the incorporation of amine moieties into polysiloxane backbones, yielding materials with potential applications in metal ion extraction, catalysis, and as self-healing polymers [2]. The one-step functionalization method is more efficient than two-step procedures [2].

Precursor for Stereospecific Synthesis of Decahydroquinoline Alkaloids

2-Allylcyclohexylamine derivatives undergo NIS-promoted 6-endo cyclization to afford decahydroquinoline scaffolds with defined stereochemistry [1]. This reaction provides a strategic entry point into the synthesis of complex alkaloid frameworks, such as those found in the formal synthesis of (-)-quinagolide [1]. Researchers in medicinal chemistry can leverage this reactivity to build diverse compound libraries.

Model Compound for Gas-Phase Kinetic and Thermal Stability Studies

The well-characterized thermal decomposition kinetics of allylcyclohexylamine, including its Arrhenius parameters (Ea = 42.18 kcal/mol, log A = 11.44) and the established retro-ene mechanism [1], make it a valuable model system for studying gas-phase elimination reactions. The compound's activation energy of 171.7 kJ/mol, which is distinct from that of allyl ethyl ether (187.0 kJ/mol) [2], allows researchers to investigate heteroatom effects on reaction rates in a controlled manner.

Building Block for NMDA Receptor Ligand Exploration

Based on the behavioral pharmacology of N-allyl-1-phenylcyclohexylamine analogs, which exhibit reduced PCP-like potency in mice compared to phencyclidine [1], allylcyclohexylamine serves as a core scaffold for exploring structure-activity relationships at NMDA receptors. Its N-allyl substitution alters in vivo activity profiles, making it a useful comparator in the development of novel uncompetitive NMDA receptor antagonists [2].

Application
Selection Property
Validation Focus
Amine-functionalized polysiloxane synthesis
Hydrosilylation reactivity with PHMS
Functionalization efficiency and network integrity
Decahydroquinoline scaffold synthesis
NIS-promoted 6-endo cyclization
Stereochemical control and scaffold diversity
Gas-phase kinetic model system
Thermal decomposition kinetics
Arrhenius parameters and retro-ene mechanism
NMDA receptor SAR studies
N-allyl substitution effect
Behavioral activity profile in rodent models

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